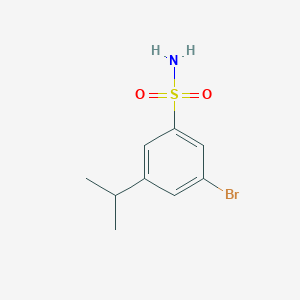
3-Bromo-5-propan-2-ylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of 3-Bromo-5-propan-2-ylbenzenesulfonamide is analyzed using X-ray diffraction and conformational analysis . Density functional theory (DFT) is used to further calculate the molecular structure, and the results are consistent with the X-ray diffraction results .Chemical Reactions Analysis
Sulfonamides, including this compound, have a wide range of biological applications in medicine and as pesticides . They have unique antitumor, antidiabetic, antiviral, anti-cancer, and other physiological activities widely used in the field of medicine .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are analyzed using various methods, including vibrational frequencies . The electrostatic potential and the frontier molecular orbital of the molecule are also calculated and analyzed .Wissenschaftliche Forschungsanwendungen
Environmental Implications and Toxicology
Brominated Compounds in the Environment
Brominated compounds, due to their widespread use and increasing inventory, have raised considerable environmental concerns. Their occurrence in indoor air, dust, consumer goods, and food has been documented, with a particular emphasis on their environmental fate and toxicity. Novel brominated flame retardants (NBFRs) are of particular interest due to their application in various consumer products and potential environmental and human health impacts (Zuiderveen, Slootweg, & de Boer, 2020).
Toxicological Effects of Brominated Compounds
The toxicology of 2,4,6-Tribromophenol, a widely produced brominated phenol, has been summarized, highlighting its presence as an intermediate in the synthesis of brominated flame retardants and as a natural product of some aquatic organisms. Despite its ubiquity in the environment, knowledge about its toxicokinetics and toxicodynamics remains limited (Koch & Sures, 2018).
Chemical Synthesis and Applications
Synthesis and Applications of Brominated Compounds
The synthesis of silver nanoparticles using brominated compounds demonstrates the utility of these substances in green chemistry applications. Silver nanoparticles synthesized via green methods, including those involving brominated agents, show promising antimicrobial activities, highlighting their potential in medical and environmental applications (Sharma, Yngard, & Lin, 2009).
Brominated Flame Retardants
The formation of dioxins and furans in fires and combustion involving brominated flame retardants (BFRs) underscores the environmental and health risks associated with these compounds. The review details the pathways through which polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs) and mixed polybromochloro-dibenzo-p-dioxins and dibenzofurans (PBCDD/Fs) form, emphasizing the need for cautious use and disposal of BFRs (Zhang, Buekens, & Li, 2016).
Wirkmechanismus
Target of Action
3-Bromo-5-propan-2-ylbenzenesulfonamide is a chemical compound that has gained significant attention in various fields of research due to its unique chemical structure and potential biological activity. They function as competitive inhibitors of the enzyme dihydropteroate synthetase, DHPS .
Mode of Action
This enzyme plays a vital role in the synthesis of folate, which is required for cells to make nucleic acids, such as DNA or RNA . By inhibiting this enzyme, sulfonamides prevent the synthesis of folate, thereby inhibiting bacterial growth.
Biochemical Pathways
. This disruption can affect various biochemical pathways, particularly those involved in DNA synthesis and cell division.
Safety and Hazards
Eigenschaften
IUPAC Name |
3-bromo-5-propan-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO2S/c1-6(2)7-3-8(10)5-9(4-7)14(11,12)13/h3-6H,1-2H3,(H2,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVFMRDWYWQLGLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1)Br)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
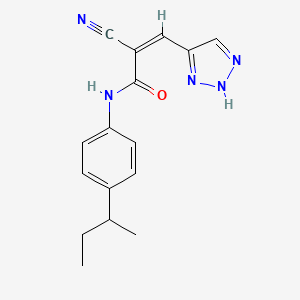
![[(1R,2S)-2-(Fluoromethyl)cyclopropyl]methanol](/img/structure/B2991685.png)
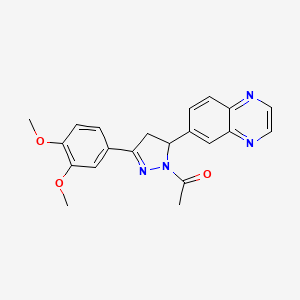
![propyl 3-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate](/img/structure/B2991687.png)

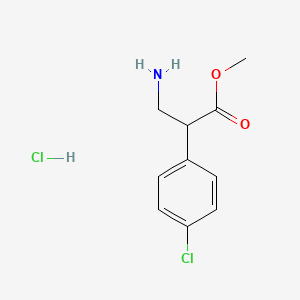

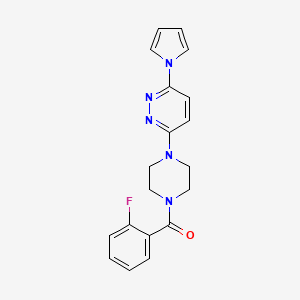
![(Z)-2-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-3-(6-chloropyridin-3-yl)-3-hydroxyprop-2-enenitrile](/img/structure/B2991695.png)
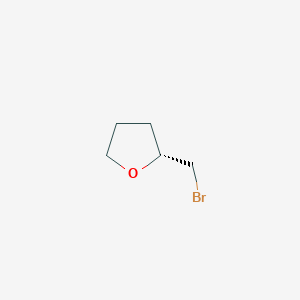
![N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-4-(morpholine-4-sulfonyl)benzamide](/img/structure/B2991698.png)
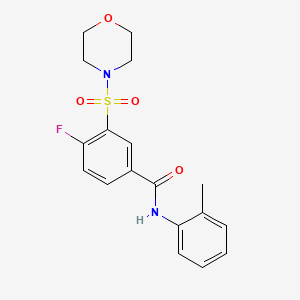
![Methyl 2-[[1-(2,2-difluoroethyl)-4-methylpyrazol-3-yl]amino]acetate](/img/structure/B2991701.png)
![7-Methyl-2-phenacylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2991705.png)
